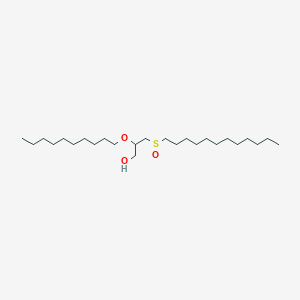
1-Propanol, 2-(decyloxy)-3-(dodecylsulfinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Propanol, 2-(deciloxi)-3-(dodecilSulfinil)- es un compuesto orgánico que pertenece a la clase de alcoholes. Se caracteriza por la presencia de una cadena principal de propanol con sustituyentes deciloxi y dodecilSulfinil
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 1-Propanol, 2-(deciloxi)-3-(dodecilSulfinil)- se puede lograr a través de un proceso de varios pasos que involucra los siguientes pasos clave:
Sulfoxidación: El grupo dodecilSulfinil se puede introducir mediante la oxidación de un precursor de tioéter dodecilo utilizando un agente oxidante como el peróxido de hidrógeno o el ácido m-cloroperbenzoico.
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar reactores de flujo continuo para garantizar una mezcla eficiente y un control de la reacción. El uso de catalizadores y condiciones de reacción optimizadas puede mejorar el rendimiento y la pureza del producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
1-Propanol, 2-(deciloxi)-3-(dodecilSulfinil)- experimenta varias reacciones químicas, que incluyen:
Oxidación: El grupo sulfinil se puede oxidar aún más a una sulfona utilizando agentes oxidantes fuertes.
Reducción: El grupo sulfinil se puede reducir a un tioéter utilizando agentes reductores como el hidruro de litio y aluminio.
Sustitución: El grupo hidroxilo puede participar en reacciones de sustitución nucleofílica para formar ésteres o éteres.
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno, ácido m-cloroperbenzoico.
Reducción: Hidruro de litio y aluminio, borohidruro de sodio.
Sustitución: Cloruros de ácido, haluros de alquilo.
Principales productos formados
Oxidación: Formación de derivados de sulfona.
Reducción: Formación de derivados de tioéter.
Sustitución: Formación de ésteres y éteres.
Aplicaciones Científicas De Investigación
1-Propanol, 2-(deciloxi)-3-(dodecilSulfinil)- tiene varias aplicaciones de investigación científica:
Química: Utilizado como reactivo en síntesis orgánica para la preparación de moléculas complejas.
Biología: Se estudia por su posible actividad biológica e interacciones con biomoléculas.
Medicina: Se investiga por sus posibles propiedades terapéuticas y como agente de administración de fármacos.
Industria: Utilizado en la formulación de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción de 1-Propanol, 2-(deciloxi)-3-(dodecilSulfinil)- implica su interacción con objetivos moleculares a través de enlaces de hidrógeno, interacciones hidrófobas y fuerzas de van der Waals. El grupo sulfinil puede participar en reacciones redox, influyendo en la reactividad del compuesto e interacciones con otras moléculas.
Comparación Con Compuestos Similares
Compuestos similares
1-Etoxi-2-propanol: Se utiliza como solvente y en revestimientos superficiales.
1-Propanol: Un alcohol simple utilizado como solvente y en síntesis química.
Propiedades
Número CAS |
189140-26-9 |
|---|---|
Fórmula molecular |
C25H52O3S |
Peso molecular |
432.7 g/mol |
Nombre IUPAC |
2-decoxy-3-dodecylsulfinylpropan-1-ol |
InChI |
InChI=1S/C25H52O3S/c1-3-5-7-9-11-13-14-16-18-20-22-29(27)24-25(23-26)28-21-19-17-15-12-10-8-6-4-2/h25-26H,3-24H2,1-2H3 |
Clave InChI |
NCLIHLTVVRJTRL-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCS(=O)CC(CO)OCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


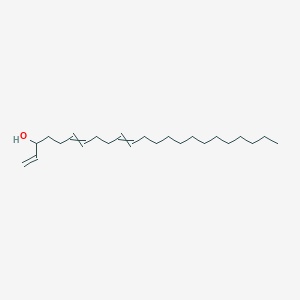
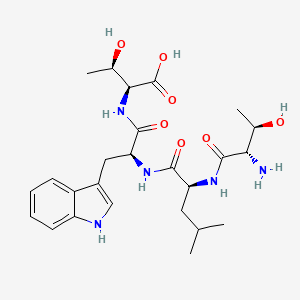
![tert-Butyl(dimethyl){[(2R)-2-methyloxiran-2-yl]methoxy}silane](/img/structure/B12567596.png)
![1-Oxa-7-azaspiro[4.4]nonane-6,9-dione,7-(phenylmethyl)-2-[(triphenylmethoxy)methyl]-,(2S,5R)-](/img/structure/B12567598.png)
![N-{2-[Methyl(3-methyl-4-nitrophenyl)amino]ethyl}methanesulfonamide](/img/structure/B12567602.png)
![N,N-Dimethyl-4-[(E)-(2,3,5,6-tetrachlorophenyl)diazenyl]aniline](/img/structure/B12567608.png)
![2-[2-(3-Aminophenyl)ethyl]-5-{[2-tert-butyl-4-(hydroxymethyl)-5-methylphenyl]sulfanyl}-6-hydroxy-2-phenyl-2,3-dihydro-4h-pyran-4-one](/img/structure/B12567622.png)
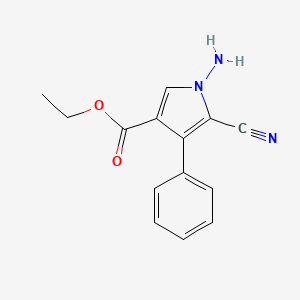
![(1R,2S)-2-[[(3S)-3-[(4-fluorophenyl)methyl]piperidin-1-yl]methyl]cyclohexan-1-amine](/img/structure/B12567640.png)
![2-cyclohexyl-1H-benzo[g]indole-3-carbaldehyde](/img/structure/B12567647.png)
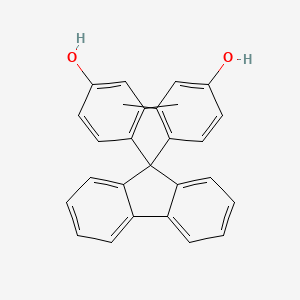
![N-[3-(4-chlorophenoxy)-4-pyridinyl]methanesulfonamide](/img/structure/B12567654.png)
![6-amino-4-(4-methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B12567667.png)
![2-[2-(Benzyloxy)ethoxy]ethyl 2-hydroxybenzoate](/img/structure/B12567672.png)
